Phanoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

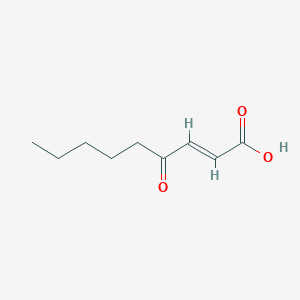

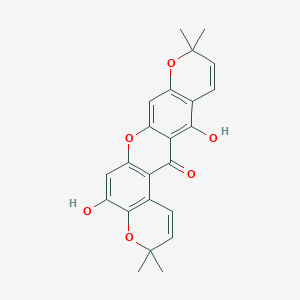

Phanoside is a natural product found in Gynostemma pentaphyllum with data available.

Scientific Research Applications

1. Insulin Secretion Stimulation

Phanoside, a gypenoside isolated from Gynostemma pentaphyllum, has been shown to stimulate insulin secretion from rat pancreatic islets. This effect appears to be exerted distal to K-ATP channels and L-type Ca2+ channels in the exocytotic machinery of B-cells (Hoa et al., 2007).

2. Novel Insulin-releasing Substance

Phanoside is identified as a novel saponin and a dammarane-type saponin, stimulating insulin release in vitro. It demonstrates dose-dependent insulin-releasing activities and enhances plasma insulin levels when given orally to rats (Norberg et al., 2004).

3. Phenylethanoid Glycoside Isolation

Research on the isolation and purification of phenylethanoid glycosides, including phanoside, from various plants has been conducted. High-speed counter-current chromatography techniques are used, contributing to the understanding of the chemical structure and potential uses of these compounds (Li et al., 2008).

4. Aldose Reductase Inhibitory Activity

Studies have investigated the inhibitory effect of phenolic glycosides, including acteoside (related to phanoside), on rat lens aldose reductase. This research suggests potential applications in preventing or treating diabetic complications (Li et al., 2013).

5. Teratogenic Effects Study

Research on verbascoside, a phenyl propanoid glycoside related to phanoside, explores its effects on pregnancy outcomes in mice. This study contributes to understanding the safety profile of such compounds during organogenesis (Etemad et al., 2016).

6. Antioxidant Activity

Studies on phenolic compounds, including those related to phanoside, from various plant extracts have demonstrated antioxidant activities. This research aids in understanding the potential health benefits of these compounds (Wang et al., 1998).

properties

Product Name |

Phanoside |

|---|---|

Molecular Formula |

C47H78O17 |

Molecular Weight |

915.1 g/mol |

IUPAC Name |

(2R,3S,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(3S,8R,10R,13S,14R,17S)-17-[(2R,3S,5R)-2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C47H78O17/c1-21(2)17-23-18-47(57,42(56)60-23)25-11-15-45(7)24(25)9-10-29-44(6)14-13-30(43(4,5)28(44)12-16-46(29,45)8)62-41-38(64-39-35(54)33(52)31(50)22(3)59-39)37(26(49)20-58-41)63-40-36(55)34(53)32(51)27(19-48)61-40/h17,22-42,48-57H,9-16,18-20H2,1-8H3/t22-,23+,24+,25+,26-,27-,28?,29?,30+,31-,32-,33+,34+,35+,36-,37+,38+,39-,40+,41+,42-,44+,45-,46-,47+/m1/s1 |

InChI Key |

QPVFDQPDNPJKSV-WBQLDLOFSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@H]([C@@H](CO[C@H]2O[C@H]3CC[C@@]4(C5CC[C@H]6[C@H](CC[C@]6([C@@]5(CCC4C3(C)C)C)C)[C@]7(C[C@@H](O[C@H]7O)C=C(C)C)O)C)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C(CCC6(C5(CCC4C3(C)C)C)C)C7(CC(OC7O)C=C(C)C)O)C)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C(CCC6(C5(CCC4C3(C)C)C)C)C7(CC(OC7O)C=C(C)C)O)C)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O |

synonyms |

21,23-epoxy-3,20,21-trihydroxydammar-24-ene-3-O-(alpha-D-rhamnopyranosyl-1-2)-(beta-D-glucopyranosyl-1-3)-beta-D-lyxopyranoside 21,23-epoxy-3,20,21-trihydroxydammar-24-ene-3-O-(rhamnopyranosyl-1-2)-(glucopyranosyl-1-3)lyxopyranoside phanoside |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(6E,10Z)-6-formyl-4-hydroxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-5-yl] 2-methylpropanoate](/img/structure/B1240011.png)

![[(1R,2R,14R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B1240014.png)

![[(8Z)-5,9,13-Trimethyl-18-methylidene-17-oxo-4,16-dioxatricyclo[13.3.0.03,5]octadec-8-en-14-yl] acetate](/img/structure/B1240018.png)